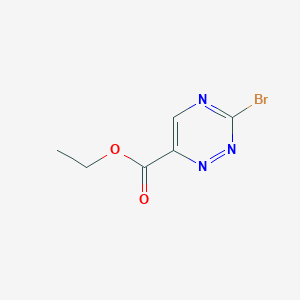
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a bromine atom and an ethyl ester group in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1,2,4-triazine-6-carboxylate typically involves the bromination of 1,2,4-triazine-6-carboxylate. One common method includes the reaction of 1,2,4-triazine-6-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding 3-amino-1,2,4-triazine-6-carboxylate.
Oxidation: Oxidative reactions can lead to the formation of 3-bromo-1,2,4-triazine-6-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Reduction: Formation of 3-amino-1,2,4-triazine-6-carboxylate.
Oxidation: Formation of 3-bromo-1,2,4-triazine-6-carboxylic acid.
Scientific Research Applications
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the triazine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives such as:
Ethyl 3-chloro-1,2,4-triazine-6-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 3-iodo-1,2,4-triazine-6-carboxylate: Contains an iodine atom, which can result in different biological activity and chemical properties.
Ethyl 3-amino-1,2,4-triazine-6-carboxylate: The amino group provides different reactivity and potential for hydrogen bonding.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C6H6BrN3O2 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
ethyl 3-bromo-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C6H6BrN3O2/c1-2-12-5(11)4-3-8-6(7)10-9-4/h3H,2H2,1H3 |
InChI Key |
MVHFLCNNSWDMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















